molecular formula C6H13NO2S2 B13206353 (2-Methylthiolan-2-yl)methanesulfonamide

(2-Methylthiolan-2-yl)methanesulfonamide

Cat. No.: B13206353
M. Wt: 195.3 g/mol
InChI Key: WDXUCFAEYVVPFP-UHFFFAOYSA-N
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Description

(2-Methylthiolan-2-yl)methanesulfonamide is a sulfonamide derivative characterized by a thiolane (tetrahydrothiophene) ring substituted with a methyl group at the 2-position, linked to a methanesulfonamide moiety. The compound’s structure confers unique electronic and steric properties due to the sulfur atom in the thiolane ring and the sulfonamide group’s polarity. These studies suggest that substituent position (e.g., methyl groups on aromatic or aliphatic rings) significantly influences physicochemical properties like solubility, thermal stability, and spectroscopic behavior.

Properties

Molecular Formula

C6H13NO2S2

Molecular Weight

195.3 g/mol

IUPAC Name

(2-methylthiolan-2-yl)methanesulfonamide

InChI

InChI=1S/C6H13NO2S2/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3,(H2,7,8,9)

InChI Key

WDXUCFAEYVVPFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiolan-2-yl)methanesulfonamide involves several steps, typically starting with the preparation of the thiolane ring followed by sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for (2-Methylthiolan-2-yl)methanesulfonamide are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiolan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(2-Methylthiolan-2-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylthiolan-2-yl)methanesulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Fluorinated Sulfonamides

A notable fluorinated analog is 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (CAS 82113-65-3), which contains multiple trifluoromethyl groups attached to the sulfonamide nitrogen.

Key Differences :

  • Electron-Withdrawing Effects: Fluorine atoms in the trifluoromethyl groups enhance the sulfonamide’s electrophilicity, increasing reactivity in cross-coupling reactions compared to the non-fluorinated (2-Methylthiolan-2-yl)methanesulfonamide.
  • Environmental Impact : Fluorinated sulfonamides are associated with bioaccumulation concerns, whereas the thiolane-based compound’s environmental fate remains understudied.

Sulfonylurea Herbicides

Sulfonamide derivatives like triflusulfuron methyl ester and metsulfuron methyl ester (CAS 90076-65-5 analogs) are widely used in agriculture. These compounds feature a sulfonylurea bridge connecting a triazine ring to a benzoate ester .

Key Differences :

  • Structural Complexity : The herbicidal sulfonamides incorporate heterocyclic triazine rings, enhancing target specificity but reducing metabolic stability compared to simpler aliphatic sulfonamides.

Comparative Data Table

Compound Structural Features Applications Key Properties References
(2-Methylthiolan-2-yl)methanesulfonamide Thiolane ring, methyl group, sulfonamide Research (potential pharmaceuticals) Moderate polarity; inferred stability from analog studies
1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide Trifluoromethyl groups, sulfonamide Industrial processes High reactivity; persistent in environment
Metsulfuron methyl ester Triazine ring, sulfonylurea bridge, benzoate Herbicide ALS inhibition; pH-dependent hydrolysis

Research Findings and Implications

  • Spectroscopic Behavior : Studies on N-(methylphenyl)methanesulfonamides reveal that methyl substitution near the sulfonamide group alters NMR chemical shifts (e.g., δ 2.3–2.5 ppm for methyl protons) and vibrational modes (e.g., S=O stretching at ~1150 cm⁻¹) . These findings suggest that (2-Methylthiolan-2-yl)methanesulfonamide may exhibit distinct spectral signatures due to its aliphatic thiolane ring.
  • Regulatory Considerations: Fluorinated sulfonamides like 82113-65-3 face stringent reporting requirements due to toxicity risks, whereas non-fluorinated analogs may offer safer alternatives pending further toxicological data .

Biological Activity

(2-Methylthiolan-2-yl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2-Methylthiolan-2-yl)methanesulfonamide can be described as follows:

  • Molecular Formula : C₅H₁₃NO₂S₂
  • Molecular Weight : 179.29 g/mol
  • IUPAC Name : (2-Methylthiolan-2-yl)methanesulfonamide

The biological activity of (2-Methylthiolan-2-yl)methanesulfonamide is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may act on specific enzymes and receptors, leading to significant cellular responses, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Modulation of Signaling Pathways : By interacting with cellular signaling pathways, it can influence processes such as cell proliferation and apoptosis.

Antimicrobial Activity

One of the notable biological activities of (2-Methylthiolan-2-yl)methanesulfonamide is its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1464

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies using cancer cell lines have shown that it can inhibit cell growth and induce apoptosis.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)25Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)30Cell cycle arrest in G1 phase

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of (2-Methylthiolan-2-yl)methanesulfonamide against a panel of pathogenic bacteria. The results indicated significant inhibition, particularly against Gram-positive bacteria, highlighting its potential as an antibacterial agent .
  • Anticancer Mechanisms : Another research article investigated the compound's effects on breast cancer cells (MCF-7). The findings revealed that treatment with (2-Methylthiolan-2-yl)methanesulfonamide led to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways, suggesting a mechanism for its anticancer activity .
  • Pharmacokinetics and Safety Profile : Preliminary pharmacokinetic studies indicate that the compound is rapidly absorbed and metabolized in vivo, with a low bioaccumulation potential. Toxicological assessments have shown no significant adverse effects at therapeutic doses, supporting its safety for further development .

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